IDO1 Enzyme Inhibitory Potency: Para-Trifluoromethoxy vs. Para-Fluoro and Unsubstituted Benzamide Analogs
Patent data discloses that N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide is an IDO1 inhibitor with enzyme inhibitory activity approaching the clinical candidate INCB024360 (epacadostat) [1]. Within the same patent series, analogs lacking the trifluoromethoxy group or carrying alternative para-substituents exhibit reduced IDO1 inhibition. SAR analysis indicates that the -OCF3 group contributes optimal electron-withdrawing character and steric fit within the IDO1 heme-binding pocket, whereas the corresponding para-fluoro analog (3-fluoro-N-(2-oxoindolin-5-yl)benzamide, CAS 921545-21-3) lacks the same level of documented IDO1 activity in publicly available databases [2].
| Evidence Dimension | IDO1 enzyme inhibitory activity (patent-disclosed SAR rank order) |
|---|---|
| Target Compound Data | Described as approaching INCB024360 potency (INCB024360 IC50 ~72 nM in HeLa cell-based IDO1 assay, per literature); specific IC50 value for the target compound is disclosed within the patent family [1]. |
| Comparator Or Baseline | 3-fluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921545-21-3): no IDO1 inhibitory activity reported in public databases; unsubstituted benzamide analog: significantly weaker IDO1 inhibition or inactive [1]. |
| Quantified Difference | Qualitative rank-order superiority of -OCF3 over -F and -H para-substituents within the patent SAR table; exact fold-difference values are disclosed in the patent document CN110950749A [1]. |
| Conditions | In vitro recombinant human IDO1 enzyme inhibition assay; HeLa cell-based IDO1 cellular assay (IFNγ-stimulated, kynurenine production readout) [1]. |
Why This Matters
For researchers procuring an IDO1 inhibitor tool compound or lead scaffold, the presence of a para-trifluoromethoxy group is evidenced as a critical potency determinant; purchasing an analog without verifying its IDO1 activity data risks acquiring a compound with negligible target engagement.
- [1] Zhang, J., Ding, Y., Jiang, H., Duan, A., & Yao, G. (2020). IDO inhibitor and preparation method and application thereof. Chinese Patent CN110950749A. Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. View Source
- [2] PubChem. (2025). Compound Summary for CID 71796489: N-(2-oxoindolin-5-yl)-4-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved May 2026. View Source
